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Introduction
(S,S)-Sinogliatin, also known as Dorzagliatin or HMS5552, is a novel dual-acting glucokinase

activator (GKA) under investigation for the treatment of type 2 diabetes mellitus (T2DM)[1].

Glucokinase (GK) plays a crucial role in glucose homeostasis by acting as a glucose sensor in

pancreatic β-cells and regulating glucose metabolism in the liver[1][2]. (S,S)-Sinogliatin has

been shown to improve glycemic control and pancreatic β-cell function[3]. This document

provides detailed application notes and protocols for conducting in vivo studies using animal

models to evaluate the efficacy and mechanism of action of (S,S)-Sinogliatin. The primary

focus is on a chemically-induced rat model of T2DM, which has been successfully used in

preclinical studies[1][2].

Animal Models for (S,S)-Sinogliatin In Vivo Studies
The most extensively documented animal model for in vivo efficacy studies of (S,S)-Sinogliatin
is the high-fat diet (HFD) combined with low-dose streptozotocin (STZ)-induced diabetic rat

model. This model mimics the pathophysiology of T2DM in humans, which involves both insulin

resistance (induced by the HFD) and partial insulin deficiency (induced by STZ)[2]. While this is

the primary model detailed below, other common rodent models for T2DM, such as the Zucker

diabetic fatty (ZDF) rat and the db/db mouse, could also be considered for future studies[4][5]

[6][7].
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High-Fat Diet/Streptozotocin (HFD/STZ) Induced Diabetic
Rat Model
This model is established in male Sprague-Dawley (SD) rats[1]. The combination of a high-fat

diet to induce insulin resistance followed by a low dose of STZ to cause a partial reduction in

functional β-cell mass results in a stable T2DM phenotype[2].

Experimental Protocols
Induction of Type 2 Diabetes in Sprague-Dawley Rats
Objective: To establish a T2DM model characterized by hyperglycemia, hyperlipidemia, and

insulin resistance.

Materials:

Male Sprague-Dawley (SD) rats (specific pathogen-free, initial weight 180-200g)

High-Fat Diet (HFD): 45% of calories from fat, 20% from protein, and 35% from

carbohydrates.

Normal chow diet

Streptozotocin (STZ)

Citrate buffer (0.1 M, pH 4.5)

Glucometer and test strips

Protocol:

Acclimatization: House rats under standard laboratory conditions (22 ± 2°C, 55 ± 5%

humidity, 12-hour light/dark cycle) for at least one week with free access to standard chow

and water.

High-Fat Diet Induction:

Randomly divide rats into a control group and a diabetic model group.
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Feed the control group a normal chow diet.

Feed the diabetic model group the HFD for a period of 4 weeks.

STZ Administration:

After 4 weeks of HFD feeding, fast the rats in the diabetic model group overnight.

Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).

Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 35 mg/kg body

weight.

Administer an equivalent volume of citrate buffer to the control group.

Model Validation:

Three days after STZ injection, measure fasting blood glucose (FBG) from the tail vein

after an overnight fast.

Rats with FBG levels ≥ 16.7 mmol/L are considered successful diabetic models and are

used for subsequent experiments[2].

(S,S)-Sinogliatin (HMS5552) Administration
Objective: To evaluate the therapeutic effects of (S,S)-Sinogliatin on the established T2DM rat

model.

Materials:

(S,S)-Sinogliatin (HMS5552) powder

Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

Oral gavage needles

Protocol:

Grouping: Divide the successfully induced diabetic rats into the following groups[1]:
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Diabetic control group

Low-dose (S,S)-Sinogliatin group (HMS-L): 10 mg/kg

High-dose (S,S)-Sinogliatin group (HMS-H): 30 mg/kg

Drug Preparation: Prepare fresh suspensions of (S,S)-Sinogliatin in the vehicle daily.

Administration:

Administer the assigned treatment (vehicle or (S,S)-Sinogliatin) to the respective groups

once daily via oral gavage.

The treatment duration in published studies is one month[1][2].

Monitoring: Monitor body weight, food intake, and water intake regularly throughout the

treatment period.

Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of (S,S)-Sinogliatin on glucose tolerance.

Protocol:

At the end of the treatment period, fast all rats overnight (12-14 hours) with free access to

water.

Collect a baseline blood sample (0 min) from the tail vein.

Administer a 2 g/kg body weight glucose solution orally via gavage.

Collect blood samples at 30, 60, and 120 minutes post-glucose administration.

Measure blood glucose concentrations immediately using a glucometer.

Calculate the Area Under the Curve (AUC) for glucose to quantify the overall glucose

excursion.

Biochemical Analysis
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Objective: To measure key metabolic parameters in plasma.

Protocol:

At the end of the study, fast the rats overnight and collect blood samples via cardiac puncture

under anesthesia.

Centrifuge the blood to separate plasma and store at -80°C until analysis.

Measure the following parameters using commercially available ELISA kits or automated

biochemical analyzers:

Fasting Plasma Insulin (FINS)

Fasting Glucagon (FG)

Total Cholesterol (TC)

Triglycerides (TG)

Tissue Collection and Analysis
Objective: To examine the effects of (S,S)-Sinogliatin on the pancreas and liver at the

molecular level.

Protocol:

Tissue Harvesting: After blood collection, euthanize the rats and immediately excise the

pancreas and liver.

For Immunohistochemistry (Pancreas):

Fix a portion of the pancreas in 4% paraformaldehyde.

Process the tissue for paraffin embedding.

Section the tissue and perform immunohistochemical staining for insulin to assess β-cell

mass and morphology[2].
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For Western Blot and RT-PCR (Liver and Pancreas):

Immediately snap-freeze portions of the liver and pancreas in liquid nitrogen and store at

-80°C.

Process the tissues to extract total protein and RNA.

Perform Western blot analysis to quantify the protein expression of key targets (e.g., GK,

insulin receptor substrates).

Perform semi-quantitative or quantitative RT-PCR to measure the mRNA expression of

relevant genes[2].

Data Presentation
Table 1: Effects of (S,S)-Sinogliatin (HMS5552) on
Metabolic Parameters in HFD/STZ-Induced Diabetic Rats

Parameter Control Group Diabetic Group
HMS-L (10
mg/kg)

HMS-H (30
mg/kg)

Fasting Plasma

Glucose

(mmol/L)

Normal
Significantly

Increased

Significantly

Decreased

Significantly

Decreased

Fasting Plasma

Insulin (FINS)
Normal

Significantly

Increased

Significantly

Decreased

Significantly

Decreased

Fasting

Glucagon (FG)
Normal

Significantly

Increased

Significantly

Decreased

Significantly

Decreased

Total Cholesterol

(TC)
Normal

Significantly

Increased

Significantly

Decreased

Significantly

Decreased

Triglycerides

(TG)
Normal

Significantly

Increased

Significantly

Decreased

Significantly

Decreased

Data

summarized from

Wang et al.,

2017[2].

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5278194/
https://www.benchchem.com/product/b610847?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5278194/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Effects of (S,S)-Sinogliatin (HMS5552) on Oral
Glucose Tolerance Test (OGTT) in HFD/STZ-Induced
Diabetic Rats

Time (min)
Control Group
(mmol/L)

Diabetic Group
(mmol/L)

HMS-L (10
mg/kg)
(mmol/L)

HMS-H (30
mg/kg)
(mmol/L)

0 Normal Elevated Reduced Reduced

30 Normal
Markedly

Elevated

Significantly

Reduced

Significantly

Reduced

60 Normal
Markedly

Elevated

Significantly

Reduced

Significantly

Reduced

120 Normal Elevated
Significantly

Reduced

Significantly

Reduced

AUC Normal
Significantly

Increased

Significantly

Decreased

Significantly

Decreased

Data

summarized from

Wang et al.,

2017[2].

Visualizations
Experimental Workflow
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Model Induction (4 weeks + 3 days)

Treatment Phase (1 month)

Endpoint Analysis

Acclimatization
(1 week)

High-Fat Diet
(4 weeks)

STZ Injection
(35 mg/kg, i.p.)

Model Validation
(FBG ≥ 16.7 mmol/L)

Grouping
- Diabetic Control

- HMS-L (10 mg/kg)
- HMS-H (30 mg/kg)

Daily Oral Gavage

OGTT

Biochemical Analysis
(FINS, FG, TC, TG)

Tissue Collection
- Pancreas (IHC)

- Liver/Pancreas (WB, PCR)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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